What is the chemical structure of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
What is the chemical structure of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
An In-depth Technical Guide to 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the chemical compound 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone. While direct experimental literature on this specific molecule is sparse, this guide constructs a robust profile by leveraging established principles of organic chemistry and data from structurally analogous compounds. We will elucidate its chemical structure from its IUPAC name, propose a viable synthetic pathway based on well-understood reaction mechanisms, and provide a predicted spectroscopic profile to aid in its identification and characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related poly-functionalized aromatic ketones.
Part 1: Elucidation of the Chemical Structure
The structure of a molecule is fundamentally described by its systematic IUPAC name. A step-by-step deconstruction of "3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone" allows for its unambiguous structural assignment.
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Propiophenone Backbone : The parent structure is propiophenone. This consists of a three-carbon chain (propane) with a ketone (carbonyl group) at the second carbon (C1), which is also attached to a phenyl ring.
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Numbering Convention :
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The propane chain is numbered 1, 2, 3 starting from the carbon attached to the phenyl ring.
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The phenyl ring of the propiophenone moiety is designated with primed numbers (1', 2', 3', etc.) to distinguish it from the propane chain.
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Substitution Pattern :
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3',4'-dimethyl : Two methyl (-CH₃) groups are attached to positions 3' and 4' of the propiophenone's phenyl ring.
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3-(3,4,5-trifluorophenyl) : A trifluorophenyl group is attached to the third carbon (C3) of the propane chain. The locants "3,4,5-" indicate that three fluorine (-F) atoms are positioned on this second phenyl ring.
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This systematic analysis leads to the definitive chemical structure. The molecule possesses a molecular formula of C₁₇H₁₅F₃O and a molecular weight of approximately 292.30 g/mol [1].
Key Structural Features
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Two Aromatic Rings : The molecule contains a dimethyl-substituted phenyl ring and a trifluoro-substituted phenyl ring, offering sites for various aromatic substitution reactions.
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Ketone Functional Group : The carbonyl group (C=O) is a key feature, acting as a site for nucleophilic attack and a handle for further chemical modifications.
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Chiral Center : The carbon at the 3-position of the propane chain is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers could be critical for pharmacological applications.
Structural Diagram
The chemical structure is visualized below using the SMILES string: CC1=C(C)C=C(C=C1)C(=O)CCC1=CC(F)=C(F)C(F)=C1[1].
Caption: 2D Chemical Structure of the Topic Compound.
Part 2: Proposed Synthetic Strategy
Synthesizing a 3-aryl propiophenone derivative like this can be approached through several established methodologies. A highly effective and convergent strategy is the Michael Addition (also known as conjugate addition)[2][3][4][5]. This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound[2][3][4][6].
Retrosynthetic Analysis & Rationale
The target molecule can be disconnected at the C2-C3 bond of the propane chain. This suggests a synthesis from two key precursors:
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Michael Acceptor : 3',4'-Dimethylchalcone (or more systematically, 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one). This provides the propiophenone core.
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Michael Donor : An organometallic reagent derived from 1,2,3-trifluorobenzene, such as a Gilman reagent (organocuprate). Organocuprates are known to be excellent nucleophiles for 1,4-addition to α,β-unsaturated ketones[2].
An alternative, though potentially less regioselective, approach would be a Friedel-Crafts Acylation . This would involve reacting 1,2-dimethylbenzene with 3-(3,4,5-trifluorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst like AlCl₃[7][8][9]. However, this method can lead to isomeric products and is generally less suitable for substrates with deactivating groups. Therefore, the Michael Addition pathway is proposed as the more robust and controlled method.
Experimental Workflow: Michael Addition Pathway
The proposed synthesis is a two-step process: preparation of the Michael acceptor followed by the conjugate addition.
Caption: Proposed two-step synthetic workflow.
Detailed Protocol
Step 1: Synthesis of 3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)chalcone
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Reaction Setup : To a stirred solution of 3,4-dimethylacetophenone (1.0 eq) and 3,4,5-trifluorobenzaldehyde (1.0 eq) in ethanol at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.
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Reaction Execution : Stir the resulting mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Purification : Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 2: Synthesis of the Final Product via Michael Addition
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Gilman Reagent Preparation :
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In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2,3-trifluorobenzene (2.2 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78°C (dry ice/acetone bath).
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Add n-butyllithium (n-BuLi, 2.1 eq) dropwise and stir for 1 hour at this temperature to form the aryllithium species.
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In a separate flask, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous THF at -40°C.
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Transfer the freshly prepared aryllithium solution to the CuI suspension via cannula and stir for 30 minutes to form the lithium di(trifluorophenyl)cuprate (Gilman reagent).
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Conjugate Addition :
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Cool the Gilman reagent solution back to -78°C.
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Dissolve the chalcone from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the Gilman reagent.
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Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.
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Workup and Purification :
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone.
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Part 3: Predicted Spectroscopic Profile for Structural Verification
In the absence of direct experimental spectra, a predicted profile based on the chemical structure and data from analogous compounds is essential for verification.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6-7.8 | m | 2H | Protons on dimethylphenyl ring (ortho to C=O) | Deshielding effect of the adjacent carbonyl group. |
| ~7.2-7.3 | d | 1H | Proton on dimethylphenyl ring (para to one -CH₃) | Standard aromatic region. |
| ~6.8-7.0 | m | 2H | Protons on trifluorophenyl ring | Protons on a highly fluorinated ring are shifted upfield and show complex splitting due to H-F coupling[10][11]. |
| ~3.4-3.6 | t | 2H | -CH₂- (adjacent to C=O) | Protons alpha to a carbonyl typically appear in this region. |
| ~3.1-3.3 | t | 2H | -CH₂- (adjacent to trifluorophenyl ring) | Protons alpha to an aromatic ring. |
| ~2.3 | s | 6H | Two -CH₃ groups | Singlet signals for the two magnetically equivalent methyl groups on the aromatic ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will confirm the carbon skeleton and the presence of key functional groups.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198-200 | C=O (Ketone) | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~150-160 (d, t) | C-F carbons | Large C-F coupling constants are expected, resulting in complex multiplets[11][12]. |
| ~125-145 | Aromatic C & C-H | Standard region for aromatic carbons. |
| ~105-115 (t) | Aromatic C-H (trifluorophenyl ring) | Carbon signals from the trifluorophenyl ring will show coupling to fluorine[11]. |
| ~40-45 | -CH₂- (adjacent to C=O) | Aliphatic carbon alpha to a ketone. |
| ~30-35 | -CH₂- (adjacent to aryl ring) | Aliphatic carbon alpha to an aromatic ring. |
| ~19-21 | -CH₃ carbons | Typical chemical shift for methyl groups attached to an aromatic ring. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2980-2850 | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |
| ~1685-1675 | C=O Stretch | Aryl Ketone |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250-1100 | C-F Stretch | Aryl Fluoride |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
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Molecular Ion (M⁺) : Expected at m/z = 292.
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Key Fragments :
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m/z = 147 : Corresponding to the [CH₃)₂C₆H₃CO]⁺ ion, resulting from cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group (alpha-cleavage).
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m/z = 133 : Corresponding to the [F₃C₆H₂]⁺ ion.
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m/z = 119 : Loss of CO from the m/z 147 fragment, resulting in the [(CH₃)₂C₆H₃]⁺ ion.
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Part 4: Potential Applications and Research Directions
While this specific molecule is not widely documented, its structural motifs suggest several areas of potential interest for research and development.
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Medicinal Chemistry : Propiophenone and chalcone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[13][14]. The presence of a trifluorophenyl group can significantly enhance metabolic stability and cell permeability, making this compound an interesting candidate for screening in various therapeutic areas.
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Materials Science : Fluorinated organic molecules are extensively used in the development of liquid crystals, polymers, and other advanced materials. The combination of aromatic rings and fluorine atoms in this structure could impart unique electronic and physical properties.
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Synthetic Building Block : As a poly-functionalized molecule, it can serve as a versatile intermediate for the synthesis of more complex chemical entities, including heterocyclic compounds and other elaborate molecular architectures.
Further research should focus on the efficient, and potentially asymmetric, synthesis of this compound, followed by a thorough evaluation of its biological and material properties.
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